N-(4-bromophenyl)-N-methylcarbamoyl chloride
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Overview
Description
N-(4-bromophenyl)-N-methylcarbamoyl chloride is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a carbamoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N-methylcarbamoyl chloride typically involves the reaction of 4-bromoaniline with methyl isocyanate in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamoyl chloride group can be hydrolyzed to form the corresponding carbamic acid.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Hydrolysis: Hydrolysis is usually performed in the presence of water or aqueous acid.
Coupling Reactions: Coupling reactions often require catalysts, such as palladium or copper, and are carried out under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of this compound.
Hydrolysis: The major product is the corresponding carbamic acid.
Coupling Reactions: The major products are more complex molecules formed by the coupling of this compound with other compounds.
Scientific Research Applications
N-(4-bromophenyl)-N-methylcarbamoyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N-methylcarbamoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking their function. Additionally, it can interact with receptors to modulate their activity and influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound has similar structural features and exhibits antimicrobial and anticancer activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Another compound with a bromophenyl group, used in the development of antimicrobial agents.
Uniqueness
N-(4-bromophenyl)-N-methylcarbamoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
1235712-88-5 |
---|---|
Molecular Formula |
C8H7BrClNO |
Molecular Weight |
248.5 |
Purity |
95 |
Origin of Product |
United States |
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